

# Navigating the Identity of "BAY-204": A Clarification on a Vague Designation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BAY-204   |           |
| Cat. No.:            | B12411432 | Get Quote |

Initial research into the discovery and history of a compound designated "BAY-204" has revealed significant ambiguity, with no singular, clearly identifiable therapeutic agent corresponding to this name in the public domain. The search results point towards several distinct entities, none of which are officially designated as BAY-204. This guide will address the potential subjects of interest that may have been intended by this query, specifically the experimental cancer therapy ECT204 and the Alzheimer's treatment ACP-204.

It is crucial to note that the prefix "BAY" often denotes compounds developed by the pharmaceutical company Bayer. However, extensive searches did not yield a specific drug candidate with the "BAY-204" identifier. There is a mention of a Bayer investigational radiopharmaceutical, 225Ac-GPC3 (BAY 3547926), which targets Glypican-3 (GPC3)[1]. This compound is distinct from other therapies and should not be confused with similarly designated treatments.

## **ECT204: A T-Cell Therapy for Solid Tumors**

One of the prominent entities that emerged is ECT204, an experimental ARTEMIS® T-cell therapy being developed by Eureka Therapeutics. This therapy is designed to treat cancers that express the GPC3 antigen, with a primary focus on hepatocellular carcinoma (HCC), the most common type of liver cancer.

Key Features of ECT204:







- Target: Glypican-3 (GPC3), a protein found on the surface of over 70% of HCC cells, making it a specific target for cancer therapy[1].
- Therapeutic Approach: ECT204 utilizes a patient's own T-cells, which are engineered to recognize and attack GPC3-positive cancer cells[1].
- Proprietary Technology: It incorporates Eureka's proprietary tumor infiltration platform, which is designed to enhance the ability of the engineered T-cells to penetrate solid tumors[1].
- Clinical Development: ECT204 is currently being evaluated in a Phase I/II clinical trial named ARYA-3 for adult patients with GPC3-positive HCC. It has also received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of HCC[1].

Experimental Workflow for ECT204 Development:







Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Anti-GPC3 Therapies Market Gains Traction with Key Players Advancing Pipeline for Hepatocellular Carcinoma, Non-Small Cell Lung Cancer, Gastric Cancer, and Others | DelveInsight [prnewswire.com]
- To cite this document: BenchChem. [Navigating the Identity of "BAY-204": A Clarification on a Vague Designation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411432#discovery-and-history-of-bay-204]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com